Gigartinine

Description

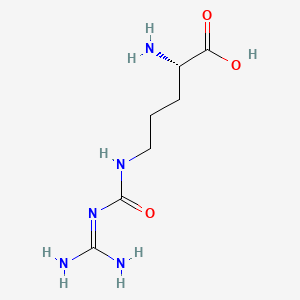

Gigartinine is a nitrogen-containing compound identified as a dipeptide derivative, first isolated from marine algae species within the genera Gracilaria and Agarophyton . Structurally, it comprises two amino acid residues linked via a peptide bond, with terminal amino (-NH₂) and carboxyl (-COOH) functional groups (Figure 1) . This unique configuration enables its role as a nitrogen reservoir, allowing algae like Agarophyton transtasmanicum to sustain growth during periods of nitrogen scarcity in marine environments . Wilcox et al. (2007) further demonstrated its utility as a biochemical marker for tracking the distribution of invasive Gracilaria species in New Zealand coastal ecosystems .

Properties

CAS No. |

7536-90-5 |

|---|---|

Molecular Formula |

C7H15N5O3 |

Molecular Weight |

217.23 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylidenecarbamoylamino)pentanoic acid |

InChI |

InChI=1S/C7H15N5O3/c8-4(5(13)14)2-1-3-11-7(15)12-6(9)10/h4H,1-3,8H2,(H,13,14)(H5,9,10,11,12,15)/t4-/m0/s1 |

InChI Key |

XUQOUAIMZATHGP-BYPYZUCNSA-N |

SMILES |

C(CC(C(=O)O)N)CNC(=O)N=C(N)N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)N=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N=C(N)N |

Synonyms |

gigartinine |

Origin of Product |

United States |

Comparison with Similar Compounds

Gongrine

Gongrine, co-discovered with gigartinine in the red alga Okinotorishima (likely a misspelled reference to Okinawa seaweed), is another novel amino acid derivative . However, functional distinctions are inferred: this compound is explicitly linked to nitrogen storage, whereas gongrine’s biological role is undocumented .

Nitrogen-Storing Amino Acids in Marine Algae

This compound’s function parallels other nitrogen-rich compounds in algae, such as arginine and citrulline, which are critical in nitrogen metabolism and osmoregulation.

Carotenoid Co-Occurring Compounds

Antheraxanthin and zeaxanthin, carotenoids identified alongside this compound in Gracilaria spp., share ecological contexts but diverge structurally and functionally. These pigments are involved in photoprotection rather than nitrogen storage, highlighting this compound’s unique metabolic niche .

Comparative Analysis Table

Research Findings and Ecological Implications

- Nitrogen Storage Efficiency: this compound’s rapid accumulation in A.

- Biomarker Utility: Unlike carotenoids (e.g., antheraxanthin), this compound’s species-specific occurrence in Gracilaria makes it a reliable tracer for ecological studies, as demonstrated in Manukau Harbour .

Tables Referenced

- Table 2.2 : Comparative structural, functional, and ecological profiles of this compound and related compounds.

- Figure 1 : Molecular structure of this compound (adapted from ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.